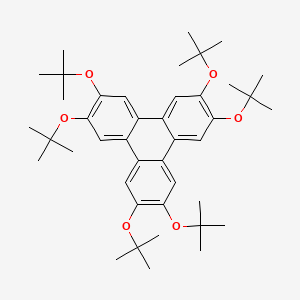
2,3,6,7,10,11-Hexa-tert-butoxytriphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7,10,11-Hexa-tert-butoxytriphenylene is a complex organic compound belonging to the triphenylene family. Triphenylenes are polycyclic aromatic hydrocarbons known for their unique structural and electronic properties. The compound is characterized by its six tert-butoxy groups attached to the triphenylene core, which significantly influences its chemical behavior and applications.
Preparation Methods
The synthesis of 2,3,6,7,10,11-Hexa-tert-butoxytriphenylene typically involves the following steps:
Anodic Treatment of Catechol Ketals: The initial step involves the anodic treatment of catechol ketals.
Acidic Hydrolysis: Following the anodic treatment, the compound undergoes acidic hydrolysis to yield this compound.
Chemical Reactions Analysis
2,3,6,7,10,11-Hexa-tert-butoxytriphenylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and alkoxides.
Scientific Research Applications
2,3,6,7,10,11-Hexa-tert-butoxytriphenylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of 2,3,6,7,10,11-Hexa-tert-butoxytriphenylene involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions influence the compound’s electronic properties and its ability to form stable complexes with other molecules. The pathways involved in its mechanism of action are primarily related to its aromatic core and the tert-butoxy substituents.
Comparison with Similar Compounds
2,3,6,7,10,11-Hexa-tert-butoxytriphenylene can be compared with other similar compounds in the triphenylene family:
2,3,6,7,10,11-Hexamethoxytriphenylene: This compound has methoxy groups instead of tert-butoxy groups, which affects its solubility and reactivity.
2,3,6,7,10,11-Hexahydroxytriphenylene: The presence of hydroxy groups makes this compound more hydrophilic and reactive towards electrophiles.
2,3,6,7,10,11-Hexahexyloxytriphenylene: The hexyloxy groups provide increased solubility in organic solvents and enhance the compound’s liquid crystalline properties.
Properties
CAS No. |
162281-25-6 |
|---|---|
Molecular Formula |
C42H60O6 |
Molecular Weight |
660.9 g/mol |
IUPAC Name |
2,3,6,7,10,11-hexakis[(2-methylpropan-2-yl)oxy]triphenylene |
InChI |
InChI=1S/C42H60O6/c1-37(2,3)43-31-19-25-26(20-32(31)44-38(4,5)6)28-22-34(46-40(10,11)12)36(48-42(16,17)18)24-30(28)29-23-35(47-41(13,14)15)33(21-27(25)29)45-39(7,8)9/h19-24H,1-18H3 |
InChI Key |
KUBZBIDGRWWPON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OC(C)(C)C)OC(C)(C)C)OC(C)(C)C)OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


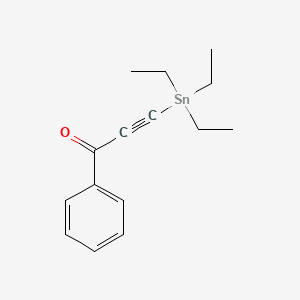
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
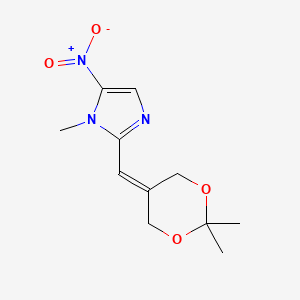
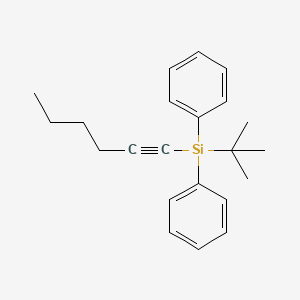
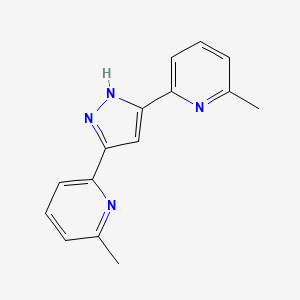
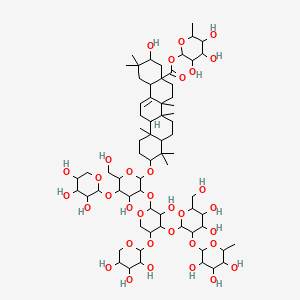
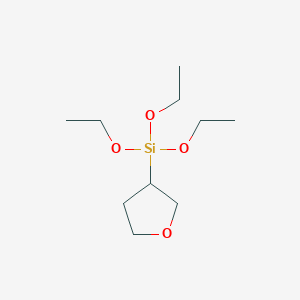
![2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B14271780.png)
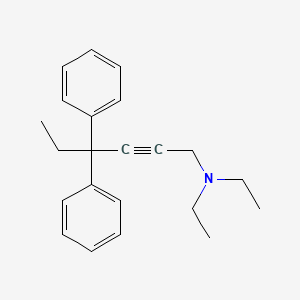
![2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14271794.png)
![[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14271795.png)
![1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14271797.png)
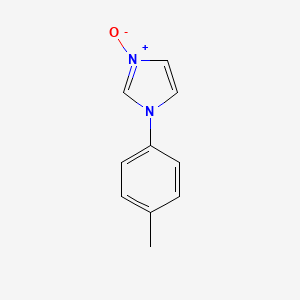
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl methyl carbonate](/img/structure/B14271799.png)
